![molecular formula C10H12F3O4- B14301243 2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate CAS No. 114024-23-6](/img/structure/B14301243.png)
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a carboxylate group and a trifluoroethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate esters. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1-carboxylic acid or cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for its target, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Tembotrione: An aromatic ketone with a similar trifluoroethoxy group, used as a herbicide.
2-[(2,2,2-Trifluoroethoxy)carbonyl]aminoacetic acid: A compound with similar functional groups, used in proteomics research.
Uniqueness
2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring and a trifluoroethoxycarbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
114024-23-6 |
|---|---|
Molecular Formula |
C10H12F3O4- |
Molecular Weight |
253.19 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxycarbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H13F3O4/c11-10(12,13)5-17-9(16)7-4-2-1-3-6(7)8(14)15/h6-7H,1-5H2,(H,14,15)/p-1 |
InChI Key |
JWLRSTOXMMAOOH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C(C1)C(=O)[O-])C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


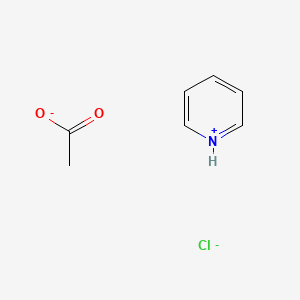
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
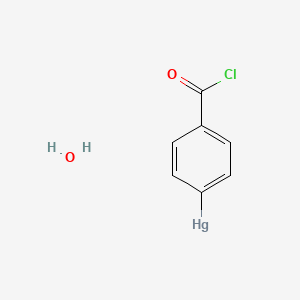
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
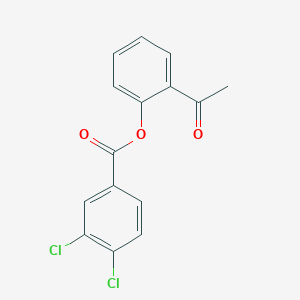



![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
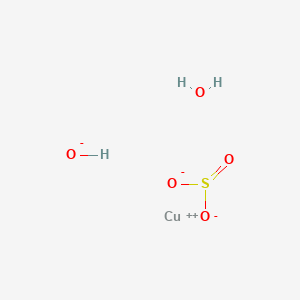
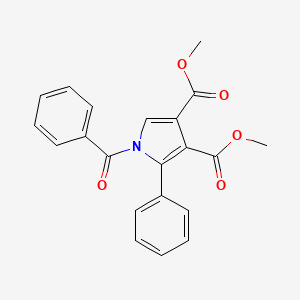
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)


